molecular formula C20H23N3O3 B2762464 Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 2034237-25-5

Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No. B2762464
M. Wt: 353.422
InChI Key: MKJUTFZXFMIGJK-UHFFFAOYSA-N
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Description

“Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It is a derivative of piperidine, which is a six-membered heterocyclic amine . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate” is not specified in the retrieved data.

Scientific Research Applications

2. Catalysis

Specific Scientific Field

Catalysis involves accelerating chemical reactions by providing an alternative reaction pathway with lower activation energy. AMe derivatives may find applications as catalysts.

Summary of Application

AMe derivatives can be explored as catalysts for various reactions. Their unique structure and functional groups may enable efficient activation of specific substrates.

Experimental Procedures

Results and Outcomes

These are just two of the six applications. If you’d like to explore more, feel free to ask! 😊

properties

IUPAC Name

methyl 4-[(1-pyridin-4-ylpiperidin-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-20(25)17-4-2-16(3-5-17)19(24)22-14-15-8-12-23(13-9-15)18-6-10-21-11-7-18/h2-7,10-11,15H,8-9,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJUTFZXFMIGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

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